6-(4H-1,2,4-Triazol-4-yl)nicotinic acid

Übersicht

Beschreibung

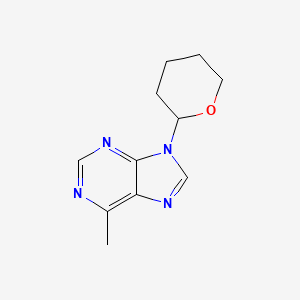

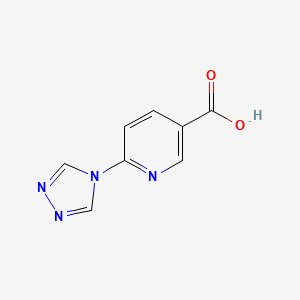

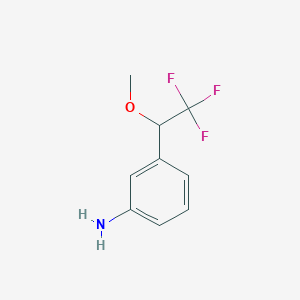

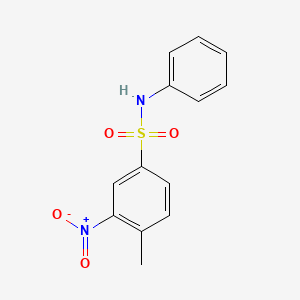

6-(4H-1,2,4-Triazol-4-yl)nicotinic acid is a chemical compound with the CAS Number: 924865-07-6 . It has a molecular weight of 190.16 and its IUPAC name is this compound . The compound is typically stored at room temperature and is available in solid form .

Molecular Structure Analysis

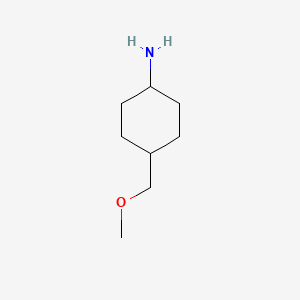

The InChI code for this compound is 1S/C8H6N4O2/c13-8(14)6-1-2-7(9-3-6)12-4-10-11-5-12/h1-5H,(H,13,14) . This indicates that the compound has a molecular formula of C8H6N4O2 . For a detailed molecular structure analysis, it would be best to refer to specific peer-reviewed papers or technical documents related to this compound.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 190.16 . The compound’s InChI code is 1S/C8H6N4O2/c13-8(14)6-1-2-7(9-3-6)12-4-10-11-5-12/h1-5H,(H,13,14) . For a detailed physical and chemical properties analysis, it would be best to refer to specific peer-reviewed papers or technical documents related to this compound.Wissenschaftliche Forschungsanwendungen

Cross-Coupling Reactions

6-(4H-1,2,4-Triazol-4-yl)nicotinic acid plays a critical role in selective cross-coupling reactions. It serves as a directing group in cross-coupling reactions of dihalo heterocycles, like 2,6-dichloronicotinic acid and 2,5-dibromo-1,2,4-triazole derivatives. This leads to the production of selectively substituted nicotinic acids and triazoles, underlining its importance in synthetic organic chemistry (Houpis et al., 2010).

Luminescence Sensing

A three-dimensional europium-based metal-organic framework synthesized with this compound demonstrates potential as a dual sensor for the phosphate anion and Fe3+ ion in aqueous media. The compound's sensitivity and selectivity in sensing are pivotal for its applications in environmental monitoring and biochemical assays (Rao & Mandal, 2018).

Coordination in Metal-Organic Frameworks (MOFs)

This compound is significant in the construction of diverse Metal-Organic Frameworks (MOFs). Its coordination modes and active sites influence the assembly of MOFs, impacting their structure and functional properties. These MOFs have applications in gas storage, separation, and catalysis (Yan et al., 2017).

Synthesis of Antimicrobial Agents

The compound contributes to the synthesis of antimicrobial agents. Through various reaction sequences, derivatives of this compound exhibit antimicrobial properties, which are crucial in pharmaceutical research and drug development (Panda & Jain, 2013).

Catalysis in N-Arylation Reactions

In catalysis, this compound based catalysts significantly enhance the efficiency of N-arylation reactions. This highlights its potential in facilitating various organic transformations, crucial for developing pharmaceuticals and fine chemicals (Liu et al., 2010).

Wirkmechanismus

Mode of Action

Based on its structural similarity to other triazole compounds, it may interact with its targets through hydrogen bonding .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-(4H-1,2,4-Triazol-4-yl)nicotinic acid are currently unknown . These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown . Environmental factors can include pH, temperature, and the presence of other molecules, all of which can impact a compound’s effectiveness.

Biochemische Analyse

Biochemical Properties

It is known that the compound interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific biochemical context .

Cellular Effects

It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that the compound can exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound’s effects can change over time, including its stability, degradation, and long-term effects on cellular function .

Metabolic Pathways

It is known that the compound interacts with various enzymes and cofactors .

Transport and Distribution

It is known that the compound interacts with various transporters and binding proteins .

Subcellular Localization

It is known that the compound can be directed to specific compartments or organelles .

Eigenschaften

IUPAC Name |

6-(1,2,4-triazol-4-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c13-8(14)6-1-2-7(9-3-6)12-4-10-11-5-12/h1-5H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYIKCPUHGCYKNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)N2C=NN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10587973 | |

| Record name | 6-(4H-1,2,4-Triazol-4-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924865-07-6 | |

| Record name | 6-(4H-1,2,4-Triazol-4-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{8-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine](/img/structure/B3058818.png)

![1H-Isoindole-1,3(2H)-dione, 2-[(3-methoxy-5-isothiazolyl)methyl]-](/img/structure/B3058821.png)